

nitrogen content analysis of diethanolnitramine dinitrate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Diethanolnitramine dinitrate*

CAS No.: *4185-47-1*

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An In-depth Technical Guide to the Nitrogen Content Analysis of **Diethanolnitramine Dinitrate**

Executive Summary

Diethanolnitramine dinitrate (DINA), a significant energetic material, demands precise and accurate characterization to ensure its performance, stability, and safety. The nitrogen content is a fundamental parameter directly correlated with its energy output and purity. This guide provides a comprehensive exploration of the primary analytical methodologies for determining the nitrogen content in DINA, tailored for researchers, scientists, and professionals in drug development and materials science. We delve into the theoretical basis, procedural intricacies, and underlying causality of the two principal methods: the Dumas (Combustion) method and the modified Kjeldahl (Wet-Chemical) method. This document is structured to serve as a practical, field-proven guide, emphasizing scientific integrity, self-validating protocols, and authoritative grounding.

Introduction to Diethanolnitramine Dinitrate (DINA) Chemical Properties and Structure

Diethanolnitramine dinitrate, with the chemical formula $C_4H_8N_4O_8$, is a nitrated ester derivative.[1] Its molecular structure contains both nitrate ester ($-ONO_2$) and nitramine ($-N-NO_2$) functional groups, which are responsible for its high-energy characteristics. The accuracy of its synthesis and the final product's purity are paramount, as impurities can significantly impact its stability and energetic performance.

Criticality of Nitrogen Content Analysis

The energetic potential of a nitrated compound like DINA is directly proportional to its oxygen balance and nitrogen content. Accurate nitrogen analysis serves several critical functions:

- **Purity Assessment:** Verifying the nitrogen content against the theoretical value confirms the purity of the synthesized compound.
- **Quality Control:** Ensures batch-to-batch consistency in production environments.
- **Stoichiometric Verification:** Confirms the successful completion of the nitration process.
- **Safety and Stability Evaluation:** Off-specification nitrogen content can indicate the presence of unstable impurities, impacting the material's handling and storage safety.[2]

Theoretical Nitrogen Content of DINA

A foundational aspect of any quantitative analysis is the establishment of a theoretical benchmark. The theoretical nitrogen content is calculated based on the molecular formula of DINA ($C_4H_8N_4O_8$).

Element	Symbol	Atomic Mass (g/mol)	Count	Total Mass (g/mol)
Carbon	C	12.011	4	48.044
Hydrogen	H	1.008	8	8.064
Nitrogen	N	14.007	4	56.028
Oxygen	O	15.999	8	127.992
Total		240.128		

The theoretical percentage of nitrogen is calculated as:

$$\begin{aligned}(\%N) &= (\text{Total Mass of Nitrogen} / \text{Total Molecular Mass}) * 100 \\(\%N) &= (56.028 / 240.128) * 100 \\&= 23.33\%\end{aligned}$$

This value serves as the absolute standard against which all experimental results are compared.

Analytical Methodologies for Nitrogen Determination

The analysis of nitrogen in a compound containing both nitrate and nitramine groups requires careful selection of methodology. While numerous techniques exist, the Dumas and modified Kjeldahl methods are the most robust and widely recognized.[3]

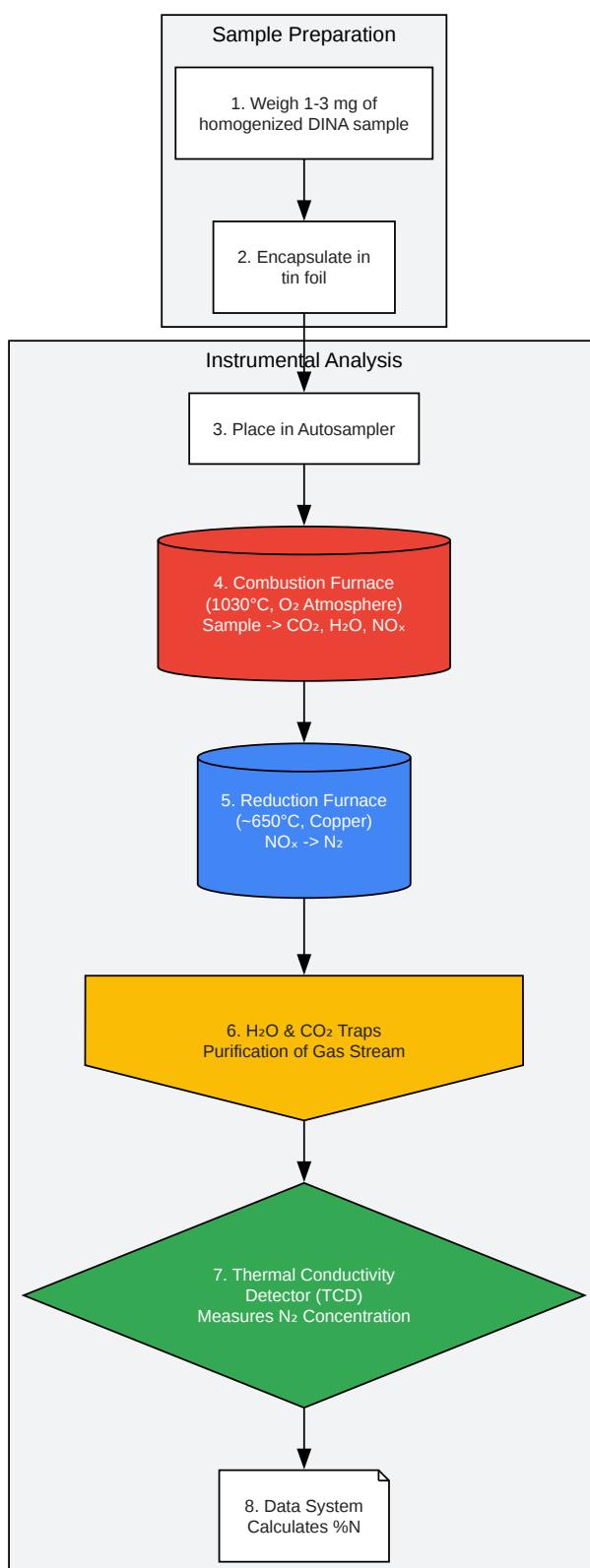
The Dumas (Combustion) Method

The Dumas method, first described in 1826, has evolved into a rapid, automated, and highly accurate technique for total nitrogen determination.[4] It is often considered the reference method due to its ability to recover all forms of nitrogen, including inorganic fractions like nitrates.

The core principle involves the complete and instantaneous combustion of the sample at a high temperature (typically $\geq 900^\circ\text{C}$) in an oxygen-rich atmosphere.[3][4] This process liberates all nitrogen as a mixture of nitrogen oxides (NO_x). These gases are then passed through a reduction chamber containing heated copper, which quantitatively converts all NO_x species into elemental nitrogen gas (N_2). Subsequent traps remove byproducts like carbon dioxide and water, and the purified N_2 is measured by a thermal conductivity detector (TCD).[3]

- **High Combustion Temperature ($>900^\circ\text{C}$):** This is essential to ensure the complete and instantaneous decomposition of the thermally stable DINA molecule, breaking all C-N and N-O bonds to liberate the nitrogen.
- **Pure Oxygen Environment:** A surplus of oxygen guarantees complete oxidation of the sample, preventing the formation of incomplete combustion products (like CO or soot) that could interfere with the reduction and detection stages.

- Heated Copper Reductant: High-purity copper at ~650°C is a highly efficient reducing agent for converting all nitrogen oxides to a single species, N₂. This stoichiometric conversion is the cornerstone of the method's accuracy.[3]
- Thermal Conductivity Detection: The TCD provides a robust and linear response to the concentration of N₂ gas relative to the helium carrier gas, allowing for precise quantification.



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Dumas Method Experimental Workflow for DINa Analysis.

- **Instrument Calibration:** Calibrate the instrument using a certified organic standard with a known nitrogen content (e.g., EDTA, %N = 9.59%). This establishes a valid response curve for the TCD.
- **Sample Preparation:** Accurately weigh approximately 1-3 mg of a finely ground, homogenous DINA sample into a tin capsule. The small sample size is critical for safety with energetic materials.
- **Analysis:** Place the sealed capsule into the instrument's autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
- **Data Acquisition:** The software records the TCD signal and integrates the peak corresponding to the N₂ gas.
- **Calculation:** The nitrogen percentage is calculated by the instrument's software based on the sample weight and the calibration curve.

$$\%N = (\text{Peak Area}_{\text{sample}} - \text{Peak Area}_{\text{blank}}) * F / \text{Sample Weight}$$

Where F is the calibration factor derived from the standard.

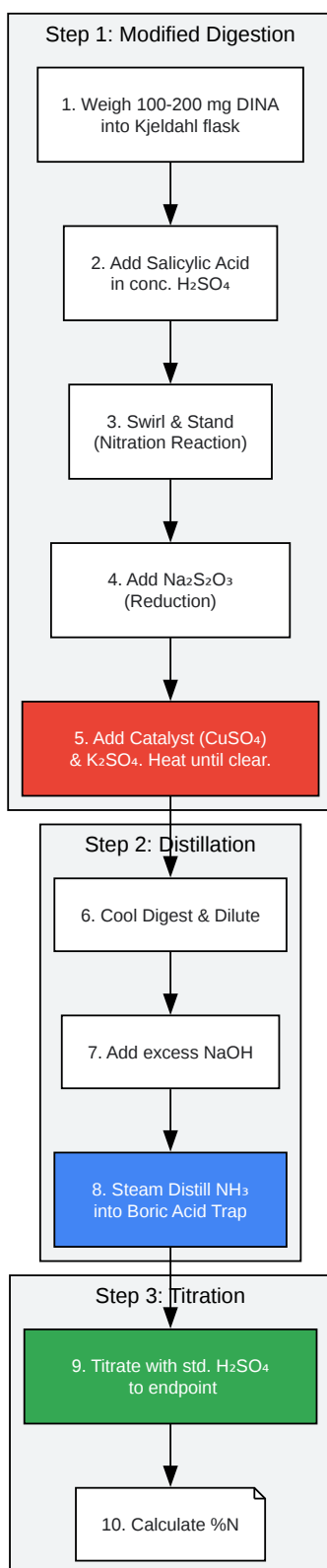
The Modified Kjeldahl Method

The traditional Kjeldahl method, developed in 1883, is a wet chemical process for determining organic nitrogen.[5] However, the standard method fails to detect nitrogen in nitro and nitrate forms because the N-O bonds are not cleaved under standard digestion conditions.[6] For DINA, a modification is mandatory.

The analysis involves three key steps:

- **Modified Digestion:** The sample is first treated with salicylic acid dissolved in concentrated sulfuric acid. The nitrate groups from DINA nitrate the salicylic acid. Subsequently, a reducing agent (sodium thiosulfate) is added to reduce the nitro groups (both from the original molecule and the nitrated salicylic acid) to amino groups.[7][8] The sample is then heated with a catalyst (e.g., copper sulfate) to digest the organic matter, converting all organic nitrogen into ammonium sulfate.[6]

- **Distillation:** The digested solution is made strongly alkaline with sodium hydroxide. This liberates the nitrogen as ammonia (NH_3) gas, which is then distilled using steam.[5]
- **Titration:** The distilled ammonia is captured in a boric acid solution, forming an ammonium-borate complex. This solution is then titrated with a standardized strong acid (e.g., HCl or H_2SO_4) to determine the amount of ammonia captured, and thus the amount of nitrogen in the original sample.[9]
- **Salicylic Acid Pre-treatment:** This is the critical modification. Salicylic acid acts as a "nitrate trap." In the presence of concentrated sulfuric acid, it is nitrated by the nitrate esters of DINA, forming nitrosalicylic acid. This prevents the loss of nitrate nitrogen as nitric acid upon heating.[8]
- **Sodium Thiosulfate Reduction:** This step is essential to reduce the newly formed nitrosalicylic acid and the original nitramine group to their corresponding amino forms, which are stable and amenable to Kjeldahl digestion.[7]
- **Catalytic Digestion:** A catalyst (copper sulfate) and a salt (potassium sulfate, to elevate the boiling point) are used to accelerate the decomposition of the organic matrix and ensure the complete conversion of all organic nitrogen to ammonium sulfate.
- **Boric Acid Trap:** Using boric acid as the receiving solution is a self-validating choice. It captures the ammonia without requiring a precise volume of the trapping solution, as the titration endpoint is determined by the amount of ammonia captured, not by back-titrating an excess of standard acid.[9]



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Modified Kjeldahl Method Workflow for DINA Analysis.

- **Sample Preparation:** Accurately weigh 100-200 mg of the DINA sample into a Kjeldahl digestion flask.
- **Nitration:** Add 25 mL of concentrated sulfuric acid containing dissolved salicylic acid (e.g., 2 g salicylic acid per 30 mL H₂SO₄). Swirl to mix and allow to stand for at least 30 minutes.[7]
- **Reduction:** Carefully add 5 g of sodium thiosulfate to the flask and heat gently until frothing ceases.
- **Digestion:** Add ~10 g of potassium sulfate and ~0.5 g of copper sulfate catalyst. Heat the flask in a digestion block, first at a low temperature and then increasing to a vigorous boil, until the solution becomes clear and colorless (or light blue). Continue boiling for at least one hour after clearing.
- **Distillation:** Allow the flask to cool. Carefully dilute the digest with deionized water. Place the flask on a distillation unit. Add an excess of concentrated NaOH (~40%) to neutralize the acid and liberate ammonia. Immediately begin steam distillation, collecting the distillate in a flask containing 25 mL of 4% boric acid solution with a mixed indicator.
- **Titration:** Distill until at least 150 mL of condensate has been collected. Titrate the contents of the receiving flask with a standardized 0.1 N sulfuric acid solution. The endpoint is indicated by a color change (e.g., green to pink).
- **Blank Determination:** Perform a blank analysis using all reagents but without the sample.
- **Calculation:**

$$\%N = [(V_{\text{sample}} - V_{\text{blank}}) * N_{\text{acid}} * 14.007 / \text{Sample Weight (g)}] * 100$$

Where V is the volume of titrant in mL and N_{acid} is the normality of the acid.

Method Validation and Comparative Analysis

The choice of method depends on available instrumentation, required throughput, and safety considerations.

Method Comparison

Feature	Dumas (Combustion) Method	Modified Kjeldahl Method
Principle	High-temperature combustion and TCD detection.	Wet chemical digestion, distillation, and titration.[6]
Nitrogen Forms	Measures total nitrogen, including nitrates and nitramines.	Requires modification with salicylic acid to measure nitrate/nitramine N.[8]
Speed	Fast (3-5 minutes per sample). [4]	Slow (several hours per batch). [4]
Automation	Fully automatable, high throughput.[4]	Partially automatable, low to medium throughput.
Safety	Safer; no concentrated acids. Requires handling of a high-temperature furnace.	Involves concentrated, boiling sulfuric acid and strong bases.
Sample Size	Small (1-5 mg).	Large (100-500 mg).
Precision	High precision and accuracy.	Good precision, but accuracy is highly dependent on operator skill.
Waste	Minimal solid waste (ash, used reagents).	Generates significant hazardous liquid waste.

Trustworthiness and Self-Validation

Both protocols incorporate self-validating systems:

- Dumas: The system's validity is constantly checked by running certified reference materials (CRMs) and blanks. A stable calibration curve and consistent recovery of the CRM ensure the trustworthiness of every measurement.
- Kjeldahl: The validity rests on the accuracy of the standardized titrant and the performance of a reagent blank. The blank titration accounts for any residual nitrogen in the reagents, ensuring that the final result reflects only the nitrogen from the sample.[10]

Conclusion and Recommendations

For the determination of nitrogen content in **diethanolnitramine dinitrate**, both the automated Dumas method and the modified Kjeldahl method can yield accurate and reliable results.

- The Dumas method is highly recommended for research, development, and quality control environments where speed, safety, high throughput, and automation are valued. Its ability to inherently measure total nitrogen makes it the more straightforward and robust choice.[3]
- The modified Kjeldahl method, while more labor-intensive and hazardous, remains a valid and accessible technique, particularly when specialized combustion analyzers are not available. Its successful application to DINA is entirely dependent on the correct implementation of the salicylic acid reduction modification.[8]

Ultimately, the selection of the method should be based on a laboratory's specific needs regarding sample throughput, safety protocols, and available capital equipment. For any application, rigorous adherence to the described protocols and quality control measures is essential for ensuring data of the highest scientific integrity.

References

- Dumas or Kjeldahl for reference analysis? - Foss.
- Dumas method - Wikipedia. [\[Link\]](#)
- Determination of Kjeldahl nitrogen , nitr
- D8083 Standard Test Method for Total Nitrogen, and Total Kjeldahl Nitrogen (TKN) by Calculation, in Water by High Temperature Catalytic Combustion and Chemiluminescence Detection - ASTM. [\[Link\]](#)
- D8001 Standard Test Method for Determination of Total Nitrogen, Total Kjeldahl Nitrogen by Calculation, and Total Phosphorus in Water, Wastewater by Ion Chromatography - ASTM. [\[Link\]](#)
- Standard Operating Procedure for the Determin
- ASTM D8083-16(2023) - Standard Test Method for Total Nitrogen, and Total Kjeldahl Nitrogen (TKN) by Calculation, in Water by High Temperature Catalytic Combustion and

Chemiluminescence Detection. [\[Link\]](#)

- Nitrogen Determination by Kjeldahl Method | DESIGN INNOVATION CENTER. [\[Link\]](#)
- Elemental Analysis and the Dumas Method - VELP Scientifica. [\[Link\]](#)
- Estimation of Nitrogen by Dumas Method - Unacademy. [\[Link\]](#)
- Nitrogen Determination in Nitrate Containing Fertilizers - Buchi.com. [\[Link\]](#)
- Kjeldahl Nitrogen Analysis – PROMETHEUS. [\[Link\]](#)
- Nitrogen, Kjeldahl - Hach. [\[Link\]](#)
- N Determination in Cellulose Nitrate - VELP Scientifica. [\[Link\]](#)
- ASTM D5762 | Detection Of Nitrogen | Analytical Instruments, Inc. [\[Link\]](#)
- Introducing a New ASTM Method for the Determination of Total Nitrogen, and TKN by Calculation, in Water Samples - Shimadzu. [\[Link\]](#)
- **Diethanolnitramine dinitrate** | C₄H₈N₄O₈ | CID 20150 - PubChem - NIH. [\[Link\]](#)
- A Guide To Kjeldahl Nitrogen Determination Methods and Apparatus - María Isabel Pividori. [\[Link\]](#)
- Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. [\[Link\]](#)
- Qualification of Energetic Materials with Advanced Manufacturing Methods - IMEMG. [\[Link\]](#)
- Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis Techniques | Chemical Engineering Transactions. [\[Link\]](#)
- Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC. [\[Link\]](#)
- Advanced Energetic Materials - MDPI. [\[Link\]](#)

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Sources

- [1. Diethanolnitramine dinitrate | C4H8N4O8 | CID 20150 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis Techniques | Chemical Engineering Transactions \[cetjournal.it\]](#)
- [3. Elemental Analysis and the Dumas Method, VELP Dumas Analyzers \[velp.com\]](#)
- [4. Dumas method - Wikipedia \[en.wikipedia.org\]](#)
- [5. vadic.vigyanashram.blog \[vadic.vigyanashram.blog\]](#)
- [6. lcms.cz \[lcms.cz\]](#)
- [7. horizontal.ecn.nl \[horizontal.ecn.nl\]](#)
- [8. Nitrogen Determination in Nitrate Containing Fertilizers | Buchi.com \[buchi.com\]](#)
- [9. isabelpividori.net \[isabelpividori.net\]](#)
- [10. metrohm.com \[metrohm.com\]](#)
- To cite this document: BenchChem. [nitrogen content analysis of diethanolnitramine dinitrate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604548/docs#nitrogen-content-analysis-of-diethanolnitramine-dinitrate\]](https://www.benchchem.com/product/b1604548/docs#nitrogen-content-analysis-of-diethanolnitramine-dinitrate)

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